Home > Products > Screening Compounds P134336 > 4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide - 2097925-24-9

4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Catalog Number: EVT-3055072
CAS Number: 2097925-24-9
Molecular Formula: C18H19FN4O3S
Molecular Weight: 390.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Activity: Studies investigated the synthesis and antimicrobial activity of various sulfonamide derivatives containing pyrazole and pyridine units [ [] ].
  • Anti-inflammatory and Analgesic Activity: Celecoxib derivatives with substituted thiazolidinone moieties were synthesized and evaluated for their anti-inflammatory, analgesic, and antioxidant properties [ [] ].
  • Glucokinase Activators: Derivatives of N-(pyrazol-3-yl)-benzamide were investigated as potential glucokinase activators for the treatment of diabetes [ [] ].
  • Antimalarial Activity: A molecular docking study explored the binding mode of a pyridine-pyrrolidinone derivative to the prolyl-tRNA synthetase enzyme in Plasmodium falciparum, a target for antimalarial drug development [ [] ].

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: This compound is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3). It effectively inhibits the binding of the CXCR3 ligands CXCL10 and CXCL11 [ [] ]. NBI-74330 demonstrates inverse agonistic properties, blocking constitutive activity of CXCR3 mutants [ [, ] ].

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Similar to VUF10472/NBI-74330, this compound is also a 3H-pyrido[2,3-d]pyrimidin-4-one derivative and a potent noncompetitive CXCR3 antagonist [ [] ]. It displays inverse agonism at the human CXCR3 receptor [ [] ].

(R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine (PF02341066)

Compound Description: This compound is an orally available, ATP-competitive inhibitor of the cMet receptor tyrosine kinase [ [, ] ]. PF02341066 demonstrated promising antitumor activity in human tumor xenograft mouse models [ [, ] ]. Its pharmacokinetic profile was studied using both physiologically based pharmacokinetic (PBPK) modeling and traditional one-compartment models [ [] ].

2-[4-(3-Quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol (PF04217903)

Compound Description: This compound is another orally available cMet kinase inhibitor. Its pharmacokinetics in humans was studied using PBPK models and compared to traditional methods [ [] ].

4-[5-(4-Fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: The crystal structure of this benzimidazole derivative reveals a planar benzimidazole ring system with significant dihedral angles with its attached pyridine and benzene rings [ [] ].

Properties

CAS Number

2097925-24-9

Product Name

4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide

Molecular Formula

C18H19FN4O3S

Molecular Weight

390.43

InChI

InChI=1S/C18H19FN4O3S/c1-2-26-18-6-5-16(10-17(18)19)27(24,25)22-8-9-23-13-15(12-21-23)14-4-3-7-20-11-14/h3-7,10-13,22H,2,8-9H2,1H3

InChI Key

HNNCJFQRSAOGOQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.